molecular formula C6H14N2O B15147703 (2E)-3-methyl-3-(methylamino)butan-2-one oxime

(2E)-3-methyl-3-(methylamino)butan-2-one oxime

Cat. No.: B15147703
M. Wt: 130.19 g/mol
InChI Key: ZNYAYGFZHXQCMX-UHFFFAOYSA-N
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Description

(2E)-3-methyl-3-(methylamino)butan-2-one oxime is an organic compound with a unique structure that includes both an oxime and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-methyl-3-(methylamino)butan-2-one oxime typically involves the reaction of 3-methyl-3-(methylamino)butan-2-one with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-methyl-3-(methylamino)butan-2-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-methyl-3-(methylamino)butan-2-one oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-methyl-3-(methylamino)butan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methylamino group can interact with cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-3-(methylamino)butan-2-one: Lacks the oxime group, making it less reactive in certain chemical reactions.

    3-methyl-3-(amino)butan-2-one oxime: Lacks the methyl group on the amino group, which can affect its biological activity.

Uniqueness

(2E)-3-methyl-3-(methylamino)butan-2-one oxime is unique due to the presence of both the oxime and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C6H14N2O/c1-5(8-9)6(2,3)7-4/h7,9H,1-4H3

InChI Key

ZNYAYGFZHXQCMX-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C(C)(C)NC

Origin of Product

United States

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